molecular formula C8H12F2O B12852170 2-Cyclohexyl-2,3-difluorooxirane

2-Cyclohexyl-2,3-difluorooxirane

Cat. No.: B12852170
M. Wt: 162.18 g/mol
InChI Key: COFKXKRBVYWYPH-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2,3-difluorooxirane is an organic compound with the molecular formula C8H12F2O It belongs to the class of oxiranes, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2,3-difluorooxirane can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2,3-difluoropropene oxide. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2,3-difluorooxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexyl diols or alcohols.

    Substitution: Cyclohexyl derivatives with various functional groups.

Scientific Research Applications

2-Cyclohexyl-2,3-difluorooxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2,3-difluorooxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to form covalent bonds with biological molecules, potentially affecting their function. The presence of the cyclohexyl and difluoro groups can influence the compound’s binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorooxirane: Lacks the cyclohexyl group, making it less hydrophobic and potentially less reactive.

    Cyclohexyl oxirane: Does not contain fluorine atoms, which may result in different chemical properties and reactivity.

Uniqueness

2-Cyclohexyl-2,3-difluorooxirane is unique due to the combination of the cyclohexyl and difluoro groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

2-cyclohexyl-2,3-difluorooxirane

InChI

InChI=1S/C8H12F2O/c9-7-8(10,11-7)6-4-2-1-3-5-6/h6-7H,1-5H2

InChI Key

COFKXKRBVYWYPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(C(O2)F)F

Origin of Product

United States

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